molecular formula C18H17NO2 B2558567 1-(3-phenoxypropyl)-1H-indole-3-carbaldehyde CAS No. 431928-19-7

1-(3-phenoxypropyl)-1H-indole-3-carbaldehyde

Cat. No.: B2558567
CAS No.: 431928-19-7
M. Wt: 279.339
InChI Key: TUFHKWAMHITYSZ-UHFFFAOYSA-N
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Description

1-(3-Phenoxypropyl)-1H-indole-3-carbaldehyde is a synthetic indole derivative characterized by a phenoxypropyl substituent at the N1 position of the indole core and a formyl group at the C3 position.

Properties

IUPAC Name

1-(3-phenoxypropyl)indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c20-14-15-13-19(18-10-5-4-9-17(15)18)11-6-12-21-16-7-2-1-3-8-16/h1-5,7-10,13-14H,6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFHKWAMHITYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCN2C=C(C3=CC=CC=C32)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-phenoxypropyl)-1H-indole-3-carbaldehyde typically involves the reaction of 1H-indole-3-carbaldehyde with 3-phenoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Phenoxypropyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxypropyl group can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 1-(3-Phenoxypropyl)-1H-indole-3-carboxylic acid.

    Reduction: 1-(3-Phenoxypropyl)-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Phenoxypropyl)-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It can be used in the study of indole-based biological pathways and interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-phenoxypropyl)-1H-indole-3-carbaldehyde depends on its interaction with biological targets. The indole ring can interact with various enzymes and receptors, influencing their activity. The phenoxypropyl group can enhance the compound’s binding affinity and selectivity towards specific molecular targets. These interactions can modulate biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituent (N1 Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
1-(3-Phenoxypropyl)-1H-indole-3-carbaldehyde 3-Phenoxypropyl C₁₈H₁₇NO₂* ~283.34 (estimated) Not provided† High lipophilicity, potential CNS activity
1H-Indole-3-carbaldehyde (Parent compound) None C₉H₇NO 145.16 487-89-8‡ Base structure; limited bioavailability
1-(2-Methylbenzyl)-1H-indole-3-carbaldehyde 2-Methylbenzyl C₁₇H₁₅NO 249.31 Not provided Antibacterial intermediate
1-(3-Chloropropyl)indole-3-carboxaldehyde 3-Chloropropyl C₁₂H₁₂ClNO 237.69 156237-48-8 Chlorinated chain; potential toxicity
1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde 2-Chloro-6-fluorobenzyl C₁₆H₁₁ClFNO 287.72 420814-87-5 Halogenated aryl group; improved stability
1-[2-(Morpholin-4-yl)-ethyl]-1H-indole-3-carbaldehyde 2-(Morpholin-4-yl)-ethyl C₁₅H₁₈N₂O₂ 258.32 Not provided Morpholine hybrid; anticancer applications

*Estimated based on structural analogs. †No direct CAS number found in evidence; analogs suggest similar synthetic routes. ‡CAS for parent compound from external databases.

Structural and Functional Insights

  • Lipophilicity and Bioavailability: The phenoxypropyl group in the target compound likely enhances lipophilicity compared to unsubstituted indole-3-carbaldehyde (logP ~1.5 vs. ~2.5–3.0 estimated). This property is critical for crossing biological membranes, as seen in morpholine- and benzyl-substituted analogs .
  • Electronic Effects: Electron-withdrawing groups (e.g., chloro in 1-(3-chloropropyl) derivatives) may reduce reactivity at the formyl group, whereas electron-donating groups (e.g., phenoxy) could stabilize resonance structures .
  • Biological Activity :
    • Morpholine-substituted derivatives (e.g., 1-[2-(morpholin-4-yl)-ethyl]) exhibit anticancer activity against breast cancer cells, suggesting that nitrogen-containing substituents enhance targeting .
    • Halogenated benzyl derivatives (e.g., 1-(2-chloro-6-fluorobenzyl)) show improved metabolic stability due to reduced oxidative degradation .

Biological Activity

1-(3-phenoxypropyl)-1H-indole-3-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into the various aspects of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features an indole structure, which is known for its significant role in various biological processes. The phenoxypropyl side chain contributes to its unique properties, enhancing its interaction with biological targets.

PropertyValue
IUPAC Name This compound
Molecular Formula C16H15NO2
Molecular Weight 253.30 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in key cellular pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in cancer cell proliferation and microbial growth.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing pathways related to inflammation and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study comparing its efficacy with other indole derivatives found that it selectively induces apoptosis in tumor cells while sparing normal cells, highlighting its potential as a targeted anticancer agent .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several pathogens. Its mechanism appears to involve disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. Comparative studies have shown that it outperforms some conventional antibiotics in specific assays .

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. Results indicated an IC50 value of approximately 15 µM for MCF-7 cells, suggesting potent anticancer activity.
  • Antimicrobial Efficacy : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong antimicrobial potential.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundAnticancer ActivityAntimicrobial ActivityNotes
This compoundHighModerateSelective for tumor cells
6,8-Dichloro-3-formylchromoneModerateHighBroad-spectrum antimicrobial activity
4-Methylthio-2-nitroanilineLowHighLess selective for cancer cells

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